5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 439110-65-3) is a barbituric acid derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the C5 position of the diazinane-trione core. This compound is of interest due to its structural hybridity, combining the rigidity of the benzodioxin ring with the hydrogen-bonding capacity of the barbiturate scaffold.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)7-9-3-4-11-12(8-9)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVMVDACZIDRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCCO3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxin ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Scientific Research Applications
5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several barbituric acid derivatives and heterocyclic systems. Below is a detailed comparison based on substituent groups, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₁₆H₁₂N₂O₅).
Key Observations:
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., S10) exhibit higher synthetic yields (96%), likely due to stabilized intermediates during condensation reactions .
- Biological Activity: BAF (3b) demonstrates sub-MIC anti-motility effects against P. aeruginosa, reducing swarming motility by 40–60% at 0.5× MIC . The benzodioxin analog may exhibit similar or enhanced activity due to improved lipophilicity.
Biological Activity
The compound 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione represents a unique structure within the class of diazinane derivatives. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 304.3 g/mol. The structure features a diazinane core linked to a benzodioxin moiety, which is known for its potential pharmacological properties.
Antioxidant Properties
Research indicates that compounds structurally related to diazinanes exhibit significant antioxidant activities. For instance, derivatives with similar frameworks have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of diazinane derivatives. A notable study demonstrated that certain diazinane compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific compound has not been extensively studied in isolation but is hypothesized to share these properties due to its structural similarities with established anticancer agents .
Study 1: Antioxidant Activity Assessment
In a comparative study assessing various diazinane derivatives' antioxidant activities, the compound exhibited a notable ability to reduce oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 45 | Antioxidant |
| Compound B | 30 | Antioxidant |
| Target Compound | 40 | Antioxidant |
Study 2: Cytotoxicity Against Cancer Cells
A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound inhibited cell viability significantly at concentrations above 50 µM.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 55 | Apoptosis |
| MCF-7 | 60 | Cell Cycle Arrest |
| Target Compound | 50 | Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
